molecular formula C12H13F3N2O4S B2411102 1-(3-Nitrobenzenesulfonyl)-3-(trifluoromethyl)piperidine CAS No. 325702-08-7

1-(3-Nitrobenzenesulfonyl)-3-(trifluoromethyl)piperidine

Cat. No.: B2411102
CAS No.: 325702-08-7
M. Wt: 338.3
InChI Key: OPHYUHITWKOGKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Nitrobenzenesulfonyl)-3-(trifluoromethyl)piperidine is a complex organic compound that features a piperidine ring substituted with a trifluoromethyl group and a sulfonyl group attached to a nitrophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Nitrobenzenesulfonyl)-3-(trifluoromethyl)piperidine typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. One common route involves the nitration of a phenyl sulfone, followed by the introduction of the trifluoromethyl group through a nucleophilic substitution reaction. The final step often involves the formation of the piperidine ring through cyclization reactions under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Nitrobenzenesulfonyl)-3-(trifluoromethyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine under appropriate conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1-(3-Nitrobenzenesulfonyl)-3-(trifluoromethyl)piperidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of materials with unique properties, such as polymers with enhanced stability or reactivity.

Mechanism of Action

The mechanism by which 1-(3-Nitrobenzenesulfonyl)-3-(trifluoromethyl)piperidine exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The sulfonyl group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 1-(3-Chlorophenyl)sulfonyl-3-(trifluoromethyl)piperidine
  • 1-(3-Methylphenyl)sulfonyl-3-(trifluoromethyl)piperidine
  • 1-(3-Fluorophenyl)sulfonyl-3-(trifluoromethyl)piperidine

Uniqueness: 1-(3-Nitrobenzenesulfonyl)-3-(trifluoromethyl)piperidine is unique due to the presence of the nitro group, which can undergo various chemical transformations, providing versatility in synthetic applications. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable scaffold in drug design.

Properties

IUPAC Name

1-(3-nitrophenyl)sulfonyl-3-(trifluoromethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N2O4S/c13-12(14,15)9-3-2-6-16(8-9)22(20,21)11-5-1-4-10(7-11)17(18)19/h1,4-5,7,9H,2-3,6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPHYUHITWKOGKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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